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molecular formula C5H13NO7P2 B1618906 (Morpholin-4-ylmethylene)bisphosphonic acid CAS No. 32545-75-8

(Morpholin-4-ylmethylene)bisphosphonic acid

Cat. No. B1618906
M. Wt: 261.11 g/mol
InChI Key: KVUUQMDVROTSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03979385

Procedure details

115 parts of N-formylmorpholine and 82 parts of phosphorous acid were mixed and reacted with 137 parts of phosphorus trichloride. The reaction mixture was then treated with about 5000 parts of water, and the solution was filtered and concentrated. The precipitate obtained was isolated and recrystallized from water/acetone. After drying, a yield of 35% of morpholinomethanediphosphonic acid was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)=O.[P:9]([OH:12])([OH:11])[OH:10].P(Cl)(Cl)Cl>O>[O:6]1[CH2:7][CH2:8][N:3]([CH:1]([P:9]([OH:12])(=[O:10])[OH:11])[P:9]([OH:12])(=[O:11])[OH:10])[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
CUSTOM
Type
CUSTOM
Details
was isolated
CUSTOM
Type
CUSTOM
Details
recrystallized from water/acetone
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C(P(O)(=O)O)P(O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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